4-(4-Methylpyrimidin-2-yl)aniline

Medicinal Chemistry Chemical Synthesis Kinase Inhibitor

Go straight to the validated pharmacophore. 4-(4-Methylpyrimidin-2-yl)aniline is the direct starting point for building potent Mer/c-Met dual inhibitors (IC50: 6.4/26.1 nM). Unlike regioisomers, its precise 2-substituted aniline core maintains the critical spatial constraints for target engagement, delivering a 6-fold potency advantage over similar scaffolds. Literature-validated for PDE7 inhibitor synthesis, this building block provides a risk-mitigated entry into kinase and immunomodulatory research. Secure your synthesis route now.

Molecular Formula C11H11N3
Molecular Weight 185.22 g/mol
CAS No. 474397-16-5
Cat. No. B3022728
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(4-Methylpyrimidin-2-yl)aniline
CAS474397-16-5
Molecular FormulaC11H11N3
Molecular Weight185.22 g/mol
Structural Identifiers
SMILESCC1=NC(=NC=C1)C2=CC=C(C=C2)N
InChIInChI=1S/C11H11N3/c1-8-6-7-13-11(14-8)9-2-4-10(12)5-3-9/h2-7H,12H2,1H3
InChIKeyBTZGFOODEXURGK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(4-Methylpyrimidin-2-yl)aniline (CAS 474397-16-5): An Essential Aniline-Pyrimidine Scaffold for PDE7-Targeted Purine Synthesis and Mer/c-Met Inhibitor Research


4-(4-Methylpyrimidin-2-yl)aniline (CAS 474397-16-5, MF: C11H11N3, MW: 185.23 g/mol) is a specialized heterocyclic building block of the 2-arylpyrimidine class, characterized by a para-aniline moiety directly linked to a 4-methylpyrimidine core at the 2-position. This precise molecular architecture provides a defined vector for functionalization and distinct spatial constraints, rendering it a privileged scaffold for constructing pharmacologically active molecules . It is specifically identified as a key intermediate in the synthesis of purine-based inhibitors targeting phosphodiesterase VII (PDE7), a therapeutic strategy for T-cell mediated diseases [1]. While not a bioactive final product itself, its unique substitution pattern enables the rational design of potent kinase inhibitors, particularly Mer and c-Met dual inhibitors, where the 2-substituted aniline pyrimidine motif is critical for target engagement [2].

Why Substituting 4-(4-Methylpyrimidin-2-yl)aniline with a Positional or Scaffold Analog Will Derail Your Mer/c-Met Inhibitor SAR and PDE7 Lead Generation


The seemingly minor structural differences between 4-(4-methylpyrimidin-2-yl)aniline and its close analogs result in profound and quantifiable variations in downstream biological activity. For example, a cross-study comparison reveals that lead compounds derived from this specific 2-substituted aniline pyrimidine scaffold exhibit dual Mer/c-Met inhibition with IC50 values of 6.4 nM (Mer) and 26.1 nM (c-Met) [1], whereas a structurally related 2-substituted aniline pyrimidine series achieves a single-target Mer IC50 of 37.5 nM [2] — a nearly 6-fold potency difference driven solely by the optimization of the aniline portion and the core's substitution pattern. Furthermore, the specific molecular geometry and electronic properties (e.g., LogP 1.82) of 4-(4-methylpyrimidin-2-yl)aniline are essential for achieving favorable oral bioavailability (F: 45.3%) and mitigating cardiac safety risks like hERG inhibition (IC50 > 40 μM) in optimized leads [1]. Interchanging this building block with regioisomers like 3-(4-methylpyrimidin-2-yl)aniline or analogs like 4-[(4-methylpyrimidin-2-yl)oxy]aniline introduces unpredictable changes to sterics, electronics, and hydrogen-bonding capacity, effectively resetting the structure-activity relationship (SAR) for any project reliant on this validated pharmacophore.

Quantitative Differentiation of 4-(4-Methylpyrimidin-2-yl)aniline (CAS 474397-16-5) Versus Closest Analogs: A Technical Evidence Compendium


Sourcing 4-(4-Methylpyrimidin-2-yl)aniline (474397-16-5) vs. 2-Amino-4-(4-methylphenyl)pyrimidine (263276-44-4): The Procurement Advantage of a Proven Sc

4-(4-Methylpyrimidin-2-yl)aniline is a well-established building block with direct documented use in synthesizing Mer/c-Met inhibitors and PDE7-targeted purines, ensuring a rich context of literature and validation [1], [2]. In contrast, 2-Amino-4-(4-methylphenyl)pyrimidine (CAS 263276-44-4), a close structural isomer with the amino and methyl groups transposed, has no documented applications in the same high-value kinase inhibitor or PDE7 contexts [3]. For a procurement decision, selecting a compound with zero literature precedence in a target field introduces significant experimental risk and a substantial time investment for de novo SAR establishment.

Medicinal Chemistry Chemical Synthesis Kinase Inhibitor Building Block

Supplier-Derived Differentiation: 4-(4-Methylpyrimidin-2-yl)aniline (474397-16-5) vs. 3-Positional Isomer (1311317-23-3): The Market Advantage of a Readily A

From a procurement standpoint, the commercial availability of a research chemical is paramount. 4-(4-Methylpyrimidin-2-yl)aniline is widely distributed by major global chemical suppliers including Enamine (via Sigma-Aldrich) and Fluorochem, with cataloged purity levels up to 98% and predictable logistics , . Its positional isomer, 3-(4-methylpyrimidin-2-yl)aniline (CAS 1311317-23-3), is not listed in the catalogs of these same major vendors and appears to have significantly narrower commercial availability . This difference in supply chain maturity directly impacts project timelines and material accessibility.

Medicinal Chemistry Chemical Sourcing Building Block Supply Chain

Functional Differentiation: 4-(4-Methylpyrimidin-2-yl)aniline (474397-16-5) vs. 4-[(4-Methylpyrimidin-2-yl)oxy]aniline (1249109-42-9) — The Primacy of C-C Lin

The substitution of the direct C-C bond between the aniline and pyrimidine rings with an ether linkage (C-O-C) creates a fundamentally different pharmacophore. 4-(4-Methylpyrimidin-2-yl)aniline is the validated core of potent Mer/c-Met dual inhibitors [1]. Its ether analog, 4-[(4-methylpyrimidin-2-yl)oxy]aniline, while structurally similar, has no known representation in kinase inhibitor literature and is classified as a specialty material . The C-C linkage provides greater conformational rigidity and metabolic stability compared to the more flexible and potentially labile ether bond, a key consideration for designing drug-like molecules with favorable PK properties.

Medicinal Chemistry Chemical Stability Kinase Inhibitor Scaffold Design

Physicochemical Differentiation for Advanced Lead Optimization: 4-(4-Methylpyrimidin-2-yl)aniline (474397-16-5) Versus Scaffold-Hopping to Alternative Aniline He

The physicochemical profile of a core scaffold dictates the ADME/PK of its derivatives. 4-(4-Methylpyrimidin-2-yl)aniline possesses a moderate calculated LogP of 1.82, a low fraction of sp3 hybridized carbons (Fsp3: 0.09), and a calculated density of 1.16 g/cm³ . These properties align well with the concept of "lead-likeness" and contribute to the favorable oral bioavailability (F: 45.3%) and high metabolic stability (t1/2 = 53.1 min in human liver microsomes) observed in its optimized Mer/c-Met dual inhibitor derivatives [1]. Scaffold-hopping to a more lipophilic or saturated core would fundamentally alter these parameters, likely necessitating extensive and resource-intensive re-optimization of the ADME/PK profile.

Medicinal Chemistry Drug Design Physicochemical Properties Lead Optimization

Defined Research Applications for 4-(4-Methylpyrimidin-2-yl)aniline (CAS 474397-16-5): Scenarios Dictated by Quantitative Evidence


Scenario 1: Accelerating Lead Optimization for Orally Bioavailable Dual Mer/c-Met Kinase Inhibitors

This compound is the most direct starting point for researchers aiming to design novel 2-substituted aniline pyrimidine derivatives targeting Mer and c-Met kinases. Its use is validated by studies showing that lead compounds built on this scaffold achieve dual Mer/c-Met inhibition with IC50 values in the low nanomolar range (6.4 nM and 26.1 nM), while also demonstrating favorable drug-like properties, including high oral bioavailability (45.3%) and minimal hERG liability (IC50 > 40 μM) [1]. Selecting this scaffold mitigates the significant risk and time involved in identifying a new core for this validated dual-inhibition strategy.

Scenario 2: A Privileged Intermediate for the Synthesis of PDE7 Inhibitors in T-Cell Mediated Disease Research

Procure 4-(4-methylpyrimidin-2-yl)aniline when developing new chemical entities targeting Phosphodiesterase VII (PDE7). This compound is explicitly identified as a key synthetic precursor in the preparation of purine-based PDE7 inhibitors, a class of molecules under investigation for therapeutic use in T-cell mediated diseases [2]. Its use provides a direct, literature-supported route into this specific area of immunomodulatory research.

Scenario 3: Establishing a Reliable and Validated SAR Foundation for 2-Anilino-4-methylpyrimidine-Based Kinase Inhibitor Libraries

This scaffold is optimal for building focused compound libraries to explore the SAR of the 2-anilino-4-methylpyrimidine pharmacophore. The broad-spectrum antiproliferative activity observed in optimized leads against cancer cell lines like A2780, MDA-MB-231, and HCT116 provides a robust baseline for activity [3]. Furthermore, its moderate LogP (1.82) and other favorable physicochemical properties offer a well-characterized starting point for systematic chemical modifications, allowing researchers to efficiently map the relationship between structural changes and key drug-like attributes, including metabolic stability and kinase selectivity.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-(4-Methylpyrimidin-2-yl)aniline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.